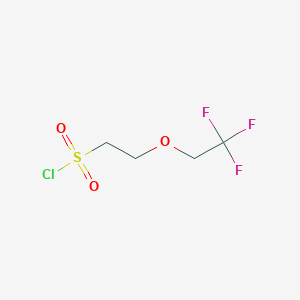
2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alternative to Heteroaryl Chlorides
2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride has been explored as an alternative to heteroaryl chlorides, particularly in its trifluoroethyl ether form. This compound provides enhanced shelf stability, maintaining reactivity towards nucleophiles in SNAr reactions. It's shown to be tolerant to aqueous Suzuki conditions, allowing for sequential Suzuki/SNAr processes that are inaccessible to heterocyclic chlorides. This adaptation improves the storage and reduces the decomposition of otherwise unstable heterocyclic chlorides (Fisher, am Ende, & Humphrey, 2018).
Palladium-Catalyzed 2,2,2-Trifluoroethoxylation
The compound has been used in the palladium-catalyzed trifluoroethoxylation of aromatic and heteroaromatic chlorides. A novel process using aromatic chlorides as substrates and tetrakis(2,2,2-trifluoroethoxy) borate salt demonstrates the potential for creating various aromatic systems. This methodology was exemplified in the synthesis of a fluorous derivative of Sildenafil (Pethő et al., 2017).
Ethanesulfonyl Chloride Preparation
Research includes the preparation of the intermediate compound ethanesulfonyl chloride through reactions involving ethyl mercaptan, water, and chlorine. This process is critical for obtaining crude ethanesulphonamide by controlling material proportions and temperatures during the reaction phases (Li-yong, 2002).
Crystal Engineering Applications
Fluorous compounds, including derivatives of this compound, have potential applications in crystal engineering, particularly in materials chemistry and catalysis. Research on new fluorous ponytailed pyridinium halide salts, such as 4-[(2,2,2-trifluoroethoxy)methyl]pyridinium iodide and chloride, has advanced understanding of their solid-state structures and hydrogen bonding characteristics (Lu et al., 2016).
Synthesis of Key Intermediates
The synthesis of key intermediates for various compounds is another significant application. For example, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a crucial intermediate of Silodosin, has been synthesized using 2-nitrochlorobenzene, highlighting a convenient and economical method to access this intermediate (Luo et al., 2008).
Electrophilic Aromatic Chlorination
The use of 2,2,2-trifluoroethanol, a related compound, in the electrophilic chlorination of arenes without a metal catalyst is a novel application. This process indicates a significant advancement in the oxychlorination of arenes, catalyzed by polyfluorinated alcohols (Ben-Daniel et al., 2003).
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEGLFNPVBSABR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)



![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2405115.png)
